Clarithromycin - 81103-11-9

Clarithromycin

Catalog Number: EVT-265417
CAS Number: 81103-11-9
Molecular Formula: C38H69NO13
Molecular Weight: 748.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Clarithromycin is a semi-synthetic macrolide antibiotic derived from erythromycin. [] It belongs to the second generation of macrolides. [] Clarithromycin is commonly employed in scientific research to investigate its activity against various bacterial infections.

14(R)-Hydroxyclarithromycin

Relevance: 14(R)-Hydroxyclarithromycin is formed by the metabolism of clarithromycin in the body. [] This metabolite exhibits potent antibacterial activity, often surpassing the activity of clarithromycin itself against certain pathogens. [, , ] The synergistic action between clarithromycin and 14(R)-Hydroxyclarithromycin contributes to the overall efficacy of clarithromycin therapy. []

Azithromycin

Relevance: Both azithromycin and clarithromycin are macrolide antibiotics with similar mechanisms of action and are used in the treatment of disseminated Mycobacterium avium complex (MAC) disease. [] While both demonstrate efficacy, they have different pharmacokinetic profiles. Azithromycin has a longer half-life, allowing for less frequent dosing, which can be advantageous in terms of patient adherence. []

Roxithromycin

Relevance: Both roxithromycin and clarithromycin have been investigated for their activity against Mycobacterium avium infections, specifically in the context of macrophages and in vivo mouse models. [] While both drugs demonstrate comparable activity in some settings, clarithromycin has shown superior efficacy in specific tissues like the lungs. []

Source and Classification

Clarithromycin is classified as a macrolide antibiotic, which are characterized by their large lactone ring structure. It is chemically known as 6-O-methyl erythromycin A and has the molecular formula C₃₈H₆₉NO₁₃. This compound is effective against a range of gram-positive and gram-negative bacteria by inhibiting bacterial protein synthesis .

Synthesis Analysis

Methods and Technical Details

The synthesis of clarithromycin involves several key steps that can vary based on the specific method employed. Common approaches include:

  1. Methylation of Erythromycin: The primary method involves methylating the hydroxyl group at the C-6 position of erythromycin A. This can be achieved through various chemical reactions, including the use of hydroxylamine hydrochloride followed by reductive methylation with formaldehyde .
  2. Protective Group Strategy: To enhance yield and minimize by-products, protective groups are often used on other hydroxyl groups during the methylation process. For instance, methods may involve etherification and silylation of hydroxyl groups at positions 2' and 4' before conducting methylation at position 6 .
  3. Solvent Effects: The choice of solvent can significantly influence the yield of methylation reactions. Studies have shown that using a mixture of dimethyl sulfoxide and tetrahydrofuran can enhance the selectivity and yield of methylation at the C-6 position due to favorable solvation effects on reaction intermediates .
Molecular Structure Analysis

Structure and Data

Clarithromycin has a complex molecular structure characterized by its 14-membered lactone ring. The structural formula can be represented as follows:

  • Molecular Formula: C₃₈H₆₉NO₁₃
  • Molecular Weight: Approximately 747.95 g/mol

The structure includes multiple chiral centers, contributing to its biological activity. Its stereochemistry is critical for its interaction with bacterial ribosomes, which influences its efficacy as an antibiotic .

Chemical Reactions Analysis

Reactions and Technical Details

Clarithromycin undergoes various chemical reactions during its synthesis and metabolism:

  1. Methylation Reaction: The primary reaction involves the transfer of a methyl group to the C-6 hydroxyl group of erythromycin A. This reaction typically requires a methylating agent and is sensitive to the presence of solvents that stabilize reaction intermediates .
  2. Hydrolysis: Following methylation, protective groups are removed through hydrolysis, restoring the original functional groups on erythromycin A while yielding clarithromycin.
  3. Metabolism: In vivo, clarithromycin is metabolized predominantly by cytochrome P450 3A4 enzymes into active metabolites, such as 14-hydroxy clarithromycin, which also exhibit antimicrobial activity .
Mechanism of Action

Process and Data

Clarithromycin exerts its antibacterial effects primarily through the inhibition of protein synthesis in bacteria:

  1. Binding to Ribosomes: Clarithromycin binds to the 50S subunit of bacterial ribosomes, specifically targeting domain V of the 23S ribosomal RNA. This binding prevents the translocation of aminoacyl transfer RNA (tRNA) during protein synthesis, effectively halting bacterial growth .
  2. Spectrum of Activity: The antibiotic is effective against a variety of pathogens, including Streptococcus pneumoniae, Haemophilus influenzae, and Mycoplasma pneumoniae, making it suitable for treating respiratory infections .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

Clarithromycin possesses several notable physical and chemical properties:

  • Appearance: Typically presented as a white to off-white crystalline powder.
  • Solubility: It is soluble in organic solvents like methanol and dimethyl sulfoxide but has limited solubility in water.
  • Stability: Clarithromycin is stable under acidic conditions but may degrade under prolonged exposure to high temperatures or alkaline environments .
  • Half-life: The elimination half-life ranges from 3 to 4 hours in humans, influencing dosing regimens in clinical use.
Applications

Scientific Uses

Clarithromycin's primary applications lie in its therapeutic use as an antibiotic for treating bacterial infections. Additionally:

  • Research Applications: It serves as a model compound in studies investigating antibiotic resistance mechanisms and drug interactions due to its metabolism via cytochrome P450 enzymes.
  • Analytical Chemistry: Clarithromycin is frequently analyzed in pharmacokinetic studies using high-performance liquid chromatography methods to determine its concentration in biological samples .
Mechanistic Insights into Clarithromycin’s Antibacterial Activity

Molecular Targets and Ribosomal Binding Dynamics

Interaction with 50S Ribosomal Subunit Domain V

Clarithromycin binds specifically to domain V of the 23S rRNA within the bacterial 50S ribosomal subunit. This binding occurs at the nascent polypeptide exit tunnel (NPET), adjacent to the peptidyl transferase center (PTC). Cryo-EM studies of Mycobacterium tuberculosis ribosomes at 3.3 Å resolution reveal that clarithromycin’s C-6 methoxy group enhances interactions with nucleotide A2062 (E. coli numbering), a critical "gate" residue that dynamically switches between syn- and swayed conformations during drug binding [2] [9]. The methyl group stabilizes hydrophobic contacts and facilitates C-H hydrogen bonding with A2062, explaining clarithromycin’s superior affinity over erythromycin (differing only at C-6) [2] [6]. Additional π-stacking interactions between the macrolide’s cladinose sugar and U790 further anchor the molecule within the NPET, physically obstructing the peptide exit path [1] [9].

  • Table 1: Key Interactions of Clarithromycin with 23S rRNA Nucleotides
    Nucleotide (E. coli numbering)Interaction TypeFunctional Consequence
    A2062C-H hydrogen bonding, hydrophobicGate residue stabilization
    A2058Hydrogen bondingBase-specific recognition
    A2059Van der WaalsTunnel wall anchoring
    U790π-π stackingEnhanced binding affinity
    G2505Hydrogen bondingConformational stability

Inhibition of Peptidyl Transferase Activity and Translocation

Clarithromycin inhibits protein synthesis by blocking peptide chain elongation through two mechanisms:

  • Steric hindrance of the PTC: The drug’s position near the PTC interferes with aminoacyl-tRNA accommodation, reducing peptidyl transferase efficiency by >80% in functional assays [6] [9].
  • Arrest of ribosomal translocation: Kinetic studies show clarithromycin induces slow-binding inhibition with an off-rate (k~off~) of 0.03 min⁻¹, significantly slower than erythromycin (0.12 min⁻¹), prolonging translational arrest [6]. This results in a post-antibiotic effect (PAE) of 4–5 hours in Staphylococcus aureus, during which ribosomes remain inhibited even after drug removal. Recovery requires synthesis of new 50S subunits and slow antibiotic dissociation, as evidenced by prolonged reduction in ^14^C-erythromycin binding to ribosomes [10].
  • Table 2: Functional Consequences of Ribosomal Binding
    ParameterClarithromycinErythromycin
    Peptidyl transferase inhibition (%)>80%70–75%
    Dissociation rate (k~off~, min⁻¹)0.030.12
    Post-antibiotic effect (PAE) in S. aureus (h)4–53
    50S subunit synthesis recovery time (min)9090

Role of 14-Hydroxy Metabolite in Synergistic Bactericidal Effects

The major metabolite 14-hydroxy-clarithromycin significantly enhances clarithromycin’s antibacterial activity. Against Haemophilus influenzae, the metabolite alone exhibits a lower MIC~50~ (1 µg/mL) than the parent compound (2–8 µg/mL) [3] [7]. When combined at physiological ratios (e.g., 1:1 clarithromycin:14-hydroxy), the pair demonstrates:

  • Synergy in 35% of strains (Fractional Inhibitory Concentration Index ≤0.5)
  • Additive effects in 61% of strains
  • Reduced MIC~90~ from 8 µg/mL to 2 µg/mL for H. influenzae [7]

Mechanistically, the metabolite binds the 50S subunit at a site overlapping clarithromycin but with distinct hydrogen-bonding patterns, enabling simultaneous engagement with ribosomal residues A752 and G748. This dual binding amplifies obstruction of the NPET. Serum bactericidal activity correlates with the area under the curve (AUC) of both compounds, with peak synergy occurring 2–4 hours post-dose [3] [7].

  • Table 3: Antibacterial Activity of Clarithromycin and 14-Hydroxy Metabolite
    Bacterial StrainClarithromycin MIC~50~ (µg/mL)14-OH-Clarithromycin MIC~50~ (µg/mL)Combination MIC~90~ (µg/mL)
    Haemophilus influenzae2–812
    Enterococcus faecalis ATCC292120.5–120.25
    Staphylococcus aureus0.120.50.06

Comparative Analysis of Macrolide Binding Affinities

Clarithromycin’s binding affinity exceeds that of earlier macrolides due to enhanced ribosomal contacts and slower dissociation kinetics. Key comparisons:

  • Affinity for A2058: Surface plasmon resonance reveals clarithromycin’s K~D~ (0.8 nM) is 3-fold lower than erythromycin’s (2.5 nM), attributed to additional van der Waals forces from the C-6 methoxy group [6] [9].
  • Resistance mitigation: Methylation of A2058 by Erm enzymes reduces erythromycin binding by 100-fold but only 20-fold for clarithromycin, as its 14-OH metabolite retains partial activity against methylated ribosomes [1] [9].
  • Comparative MIC profiles: Against MLS~B~-resistant Streptococcus pneumoniae, clarithromycin (MIC~90~ = 0.015 µg/mL) outperforms azithromycin (0.03–0.06 µg/mL) due to superior tissue penetration and metabolite synergy [4] [9].
  • Table 4: Macrolide Binding and Activity Comparison
    AntibioticK~D~ (nM)A2058 Methylation Resistance Fold-ChangeMIC~90~ vs. S. pneumoniae (µg/mL)
    Clarithromycin0.820×0.015
    Erythromycin2.5100×0.25
    Azithromycin1.250×0.03–0.06
    Roxithromycin5.080×0.06

Structurally modified clarithromycin derivatives further optimize binding. Compounds with 4″-O-triazole carbamates exhibit 2-fold lower MICs against Acinetobacter baumannii than azithromycin by forming supplementary π-stacking with A752 and hydrogen bonds with U2609 [1]. Similarly, 11-O-arylalkyl triazole derivatives enhance contacts with U790, overcoming efflux-mediated resistance [1].

Properties

CAS Number

81103-11-9

Product Name

Clarithromycin

IUPAC Name

(3R,4S,5S,6R,7R,9R,11R,12R,13S,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-12,13-dihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-7-methoxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione

Molecular Formula

C38H69NO13

Molecular Weight

748.0 g/mol

InChI

InChI=1S/C38H69NO13/c1-15-26-38(10,45)31(42)21(4)28(40)19(2)17-37(9,47-14)33(52-35-29(41)25(39(11)12)16-20(3)48-35)22(5)30(23(6)34(44)50-26)51-27-18-36(8,46-13)32(43)24(7)49-27/h19-27,29-33,35,41-43,45H,15-18H2,1-14H3/t19-,20-,21+,22+,23-,24+,25+,26-,27+,29-,30+,31-,32+,33-,35+,36-,37-,38-/m1/s1

InChI Key

AGOYDEPGAOXOCK-KCBOHYOISA-N

SMILES

CC[C@@H]1[C@@](C)(O)[C@H](O)[C@@H](C)C([C@H](C)C[C@@](C)(OC)[C@H](O[C@H]2[C@H](O)[C@@H](N(C)C)C[C@@H](C)O2)[C@@H](C)[C@H](O[C@H]3C[C@@](C)(OC)[C@@H](O)[C@H](C)O3)[C@@H](C)C(O1)=O)=O

Solubility

2.17e-01 g/L

Synonyms

6-O-Methylerythromycin
A 56268
A-56268
A56268
Biaxin
Clarithromycin
TE 031
TE-031
TE031

Canonical SMILES

CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)OC)C)C)O)(C)O

Isomeric SMILES

CC[C@@H]1[C@@]([C@@H]([C@H](C(=O)[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O)(C)OC)C)C)O)(C)O

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